REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:12]([O-])=O)[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6]>O1CCOCC1.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH2:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6]
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Name
|
|
Quantity
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520 g
|
Type
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reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1C)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The catalyst is then filtered off with suction
|
Type
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CONCENTRATION
|
Details
|
the solution is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 403 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |